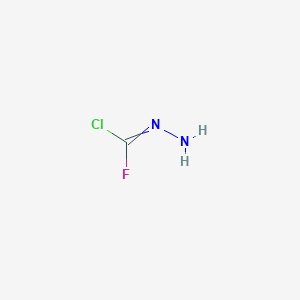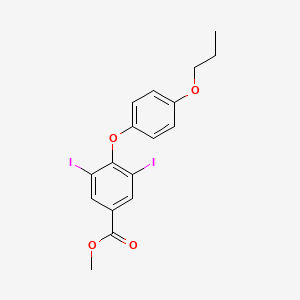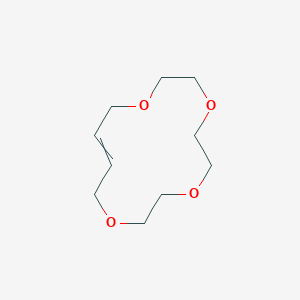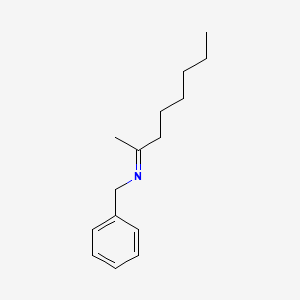![molecular formula C23H22N2O3 B12560072 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 195064-30-3](/img/structure/B12560072.png)
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound with the molecular formula C23H22N2O3 It is known for its unique structure, which includes an anthracene moiety linked to a pyrimidine trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of anthracene derivatives with pyrimidine trione precursors. One common method involves the condensation of anthracene-9-carbaldehyde with a pyrimidine trione derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized anthracene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The anthracene moiety can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Anthracen-9-yl)methyl]-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(Anthracen-9-yl)methyl]-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(Anthracen-9-yl)methyl]-5-hexylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of an anthracene moiety and a butyl-substituted pyrimidine trione core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
195064-30-3 |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-(anthracen-9-ylmethyl)-5-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H22N2O3/c1-2-3-12-23(20(26)24-22(28)25-21(23)27)14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13H,2-3,12,14H2,1H3,(H2,24,25,26,27,28) |
InChI-Schlüssel |
ALOGUFILAFCIGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)


![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)





